Product packaging for 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine(Cat. No.:CAS No. 1638767-93-7)

6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine

Cat. No.: B1380620
CAS No.: 1638767-93-7
M. Wt: 232.46 g/mol
InChI Key: BKEMPCSUWXUOMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chemical Identity and Classification

This compound possesses the molecular formula C₆H₃BrClN₃ and exhibits a molecular weight of 232.46 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 1638767-93-7, providing a unique identifier for this specific molecular entity. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as this compound, reflecting its structural features and substitution pattern.

The structural representation of this compound can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is recorded as C1=C2C(=C(N=C1Br)Cl)N=CN2, while the International Chemical Identifier string reads InChI=1S/C6H3BrClN3/c7-4-1-3-5(6(8)11-4)10-2-9-3/h1-2H,(H,9,10). The corresponding International Chemical Identifier Key is documented as BKEMPCSUWXUOMM-UHFFFAOYSA-N.

The compound exhibits distinct physical and chemical properties that characterize its behavior under various conditions. Predictive calculations indicate a boiling point of 503.4±45.0 degrees Celsius, suggesting substantial thermal stability. The compound demonstrates a predicted density of 1.996±0.06 grams per cubic centimeter, indicating a relatively dense molecular structure. The predicted acid dissociation constant value of 8.37±0.40 suggests that the compound exhibits basic character under physiological conditions.

Solubility characteristics reveal that this compound demonstrates slight solubility in chloroform and methanol, while showing enhanced solubility in dimethyl sulfoxide. These solubility properties are crucial for determining appropriate reaction conditions and purification methodologies in synthetic applications.

Property Value Reference
Molecular Formula C₆H₃BrClN₃
Molecular Weight 232.46 g/mol
Chemical Abstracts Service Number 1638767-93-7
Boiling Point (Predicted) 503.4±45.0°C
Density (Predicted) 1.996±0.06 g/cm³
Acid Dissociation Constant (Predicted) 8.37±0.40
International Chemical Identifier Key BKEMPCSUWXUOMM-UHFFFAOYSA-N

The compound belongs to the broader classification of heterocyclic building blocks, specifically within the imidazopyridine subfamily. This classification reflects its utility as a fundamental structural unit in the construction of more complex molecular architectures. The presence of both bromine and chlorine substituents enhances its reactivity profile, making it particularly valuable for cross-coupling reactions and other synthetic transformations commonly employed in medicinal chemistry.

Historical Development and Research Context

The development of this compound occurred within the broader historical context of imidazopyridine research, which has been a subject of significant scientific interest due to the pharmacological potential of these heterocyclic systems. The imidazo[4,5-c]pyridine scaffold has attracted considerable attention from researchers investigating novel therapeutic agents, particularly in the areas of antimicrobial and anticancer drug discovery.

Historical records in chemical databases indicate that the compound was first created in computational databases in 2015, with subsequent modifications recorded as recently as 2025, suggesting ongoing research interest and refinement of associated data. This timeline coincides with the broader expansion of research into halogenated imidazopyridine derivatives as potential pharmaceutical intermediates and active compounds.

The research context surrounding this compound is intrinsically linked to the recognition that imidazopyridine derivatives possess significant biological activity. Studies have demonstrated that imidazo[4,5-c]pyridine derivatives exhibit notable antimycobacterial properties, with some compounds showing significant activity against Mycobacterium tuberculosis. This discovery has propelled research into various substituted derivatives, including halogenated variants like this compound.

Contemporary research applications of this compound primarily focus on its role as a research chemical for pharmaceutical development. The compound is routinely supplied to research institutions and pharmaceutical companies with purity levels typically exceeding 98 percent, indicating its importance in high-precision research applications. The availability of this compound through multiple commercial suppliers demonstrates the sustained demand from the research community.

The current status of this compound as a research chemical reflects the ongoing investigation into structure-activity relationships within the imidazopyridine family. Researchers continue to explore how specific substitution patterns, particularly the combination of halogen substituents, influence biological activity and synthetic accessibility. This research contributes to the broader understanding of how molecular modifications can be utilized to optimize pharmaceutical properties.

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry stems from its unique structural features and its position within the broader imidazopyridine family. Imidazopyridines represent a class of organic heterocyclic compounds characterized by an imidazole ring fused to a pyridine ring, creating a bicyclic system with distinctive electronic and steric properties. The specific imidazo[4,5-c]pyridine framework differs from related systems such as imidazo[4,5-b]pyridine in the positioning of the ring fusion and the resulting nitrogen atom arrangement.

The structural architecture of this compound incorporates several key features that contribute to its chemical significance. The presence of both bromine and chlorine substituents provides multiple sites for synthetic manipulation through cross-coupling reactions, nucleophilic substitution processes, and other transformations commonly employed in medicinal chemistry. The electron-withdrawing nature of these halogen substituents significantly influences the electronic properties of the heterocyclic system, potentially enhancing reactivity toward nucleophilic attack and modifying the compound's binding affinity for biological targets.

The synthetic accessibility of imidazo[4,5-c]pyridine derivatives typically involves condensation reactions between pyridine-3,4-diamine precursors and appropriate carbonyl compounds or carboxylic acid derivatives. Alternative synthetic approaches include cyclization reactions of appropriately substituted pyridine intermediates and palladium-catalyzed coupling reactions. The specific substitution pattern present in this compound suggests that its synthesis likely involves selective halogenation reactions or the use of pre-halogenated starting materials.

From a structure-activity relationship perspective, the combination of bromine and chlorine substituents in this compound represents a particularly interesting case study. Halogen substituents are known to influence molecular properties including lipophilicity, metabolic stability, and protein binding affinity. The specific positioning of these substituents on the imidazo[4,5-c]pyridine core may provide optimal spatial relationships for interaction with biological targets while maintaining favorable pharmacokinetic properties.

Imidazopyridine Derivative Biological Activity Clinical Status
Bamaluzole Gamma-aminobutyric acid receptor agonist Patented anticonvulsant
3-Deazaneplanocin A S-adenosyl-L-homocysteine synthesis inhibitor Cancer and antiviral research
This compound Research chemical Pharmaceutical research

The continued research interest in this compound reflects the broader significance of heterocyclic chemistry in drug discovery and development. As researchers continue to explore the relationship between molecular structure and biological activity, compounds like this compound serve as valuable tools for understanding how specific structural modifications influence pharmaceutical properties. This understanding contributes to the rational design of new therapeutic agents and the optimization of existing drug candidates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrClN3 B1380620 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine CAS No. 1638767-93-7

Properties

IUPAC Name

6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-1-3-5(6(8)11-4)10-2-9-3/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEMPCSUWXUOMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(N=C1Br)Cl)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Halogenated Aminopyridines with Halogenated Aldehydes

A robust method involves the condensation of 2-amino-5-bromopyridine with monochloroacetaldehyde under alkaline conditions to form the imidazo[1,2-a]pyridine scaffold, which is closely related to imidazo[4,5-c]pyridine derivatives. Although this method is described for 6-bromoimidazo[1,2-a]pyridine, it provides insights into halogenated imidazopyridine synthesis:

  • Reaction conditions: 2-amino-5-bromopyridine reacts with 40% aqueous monochloroacetaldehyde in ethanol or methanol solvent.
  • Alkali used: Sodium bicarbonate, sodium carbonate, sodium hydroxide, or triethylamine.
  • Temperature: 25–55 °C.
  • Reaction time: 2–24 hours.
  • Workup: Concentration, ethyl acetate extraction, water washing, drying over anhydrous sodium sulfate, rotary evaporation.
  • Purification: Recrystallization from ethyl acetate/hexane mixture.

Yields: Typically 67–72% with high purity and consistent quality.

Parameter Typical Value
Starting material ratio 1 (2-amino-5-bromopyridine) : 1.2 (monochloroacetaldehyde) : 1.2 (alkali)
Solvent ratio (w/w) 4.5 (2-amino-5-bromopyridine) : 5.8 (ethanol/methanol)
Temperature 25–55 °C
Reaction time 5–12 hours
Yield 67.8–72.0%
Product melting point 76.3–78.2 °C

Example: Reaction of 51.9 g (300 mmol) 2-amino-5-bromopyridine with 70.7 g (360 mmol) 40% monochloroacetaldehyde and 30.2 g (360 mmol) sodium bicarbonate in 66.9 g ethanol at 55 °C for 5 hours yielded 45.6 g of product (72% yield).

Acid-Promoted Cascade Cyclization from Halogenated Quinoline Derivatives

Another approach involves the acid-promoted cascade reaction starting from 6-bromo-4-chloroquinolin-3-amine derivatives, which are converted to carbamates and then cyclized to form the imidazo[4,5-c]pyridine core.

  • Key steps:
    • Synthesis of 6-bromo-4-chloroquinolin-3-amine by reduction of nitro precursors.
    • Formation of isopropyl carbamates via reaction with isopropyl chloroformate.
    • Acid-promoted cyclization with amines in protic solvents under heating or microwave conditions.
  • Advantages: Avoids metal catalysts, enhancing selectivity for halogen positions.
  • Typical conditions: Use of HCl or other acids to promote cyclization; microwave heating at 150 °C for 20 minutes or reflux conditions.
  • Yields: Moderate to good yields with high regioselectivity.

This method is particularly useful to avoid competing C-N cross-coupling at different halogen sites and to maintain the 6-bromo and 4-chloro substituents intact.

Halogenation and Oxidative Cyclization in Bromine Atmosphere

For related fused heterocycles such as isothiazolo[4,5-b]pyridines, methods involving selective halogenation and oxidative cyclization have been developed, which may inform synthetic strategies for imidazo[4,5-c]pyridines:

  • Selective substitution: At low temperatures (−45 °C), substitution of nitro groups with thiols while preserving chlorine at position 6.
  • Oxidative cyclization: Performed at 0 °C in bromine atmosphere to avoid halogen exchange.
  • Mechanism: Involves formation of S–Br bonds and intramolecular cyclization with elimination steps.
  • Yields: Good yields (~63–75%) with controlled regioselectivity.

While this method is specific to isothiazolo derivatives, the principles of selective halogenation and mild oxidative cyclization can be adapted for imidazo[4,5-c]pyridine synthesis.

One-Pot Condensation and Cyclization in Protic Solvents

Recent advances demonstrate the use of water-isopropanol mixtures to promote condensation of diamines with aldehydes followed by cyclization to imidazo[4,5-b]pyridine derivatives without metal catalysts:

  • Procedure: Reduction of 2-chloro-3-nitropyridines with zinc dust, followed by reaction with aldehydes in H2O-IPA solvent.
  • Advantages: Clean, efficient, no isolation of intermediates.
  • Solvent effect: Polar protic solvents (MeOH, EtOH, H2O-IPA) enhance yields compared to aprotic solvents.
  • Yields: Excellent yields of disubstituted imidazo[4,5-b]pyridines.
  • Potential: Adaptable to prepare halogenated imidazo[4,5-c]pyridines by selecting appropriate aldehydes and amines.

Comparative Data Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Key Advantages Notes
Alkali-mediated cyclization (Patent) 2-amino-5-bromopyridine + monochloroacetaldehyde 25–55 °C, 2–24 h, ethanol/methanol, NaHCO3 or Na2CO3 68–72 Mild, high purity, reproducible Simple workup, recrystallization step
Acid-promoted cascade (Literature) 6-bromo-4-chloroquinolin-3-amine carbamate + amines Acidic medium, reflux or microwave heating Moderate Avoids metal catalysts, regioselective Suitable for complex substitution patterns
Oxidative cyclization in Br2 atmosphere Halogenated nitrile + thiol derivatives −45 to 0 °C, bromine atmosphere 63–75 Good regioselectivity, mild conditions Specific to isothiazolo derivatives
One-pot condensation in H2O-IPA Diamines + aldehydes Room temp to reflux, no metal catalyst High Simple, clean, no intermediate isolation Potentially adaptable to halogenated systems

Summary of Key Research Findings

  • The alkali-mediated cyclization of 2-amino-5-bromopyridine with monochloroacetaldehyde is a well-documented, industrially scalable method yielding 6-bromoimidazo derivatives with high purity and reproducibility.
  • Acid-promoted cascade reactions starting from halogenated quinoline amines allow selective formation of the imidazo[4,5-c]pyridine core while preserving halogen substituents, avoiding metal catalyst complications.
  • Selective halogenation and oxidative cyclization strategies provide insights into controlling regioselectivity and functional group tolerance in fused heterocycle synthesis.
  • Use of polar protic solvents in one-pot condensation and cyclization reactions enhances yields and simplifies purification, offering a green chemistry approach.

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing or reducing agents for redox reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can yield aryl-substituted derivatives, while nucleophilic substitution can introduce various functional groups at the halogenated positions .

Scientific Research Applications

Pharmaceutical Applications

6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine has been investigated for its potential as an anticancer agent . Studies have indicated that compounds with imidazopyridine scaffolds exhibit various biological activities, including anticancer properties. The presence of halogen atoms may enhance the compound's interaction with biological targets, making it a valuable candidate in drug discovery efforts aimed at treating cancer and other diseases .

Case Study: Antitubercular Activity

Recent research has highlighted the potential of imidazopyridine derivatives as novel antitubercular agents. A study synthesized various derivatives and evaluated their efficacy against Mycobacterium tuberculosis. Some compounds demonstrated promising minimum inhibitory concentrations (MIC), indicating their potential as effective treatments against tuberculosis .

CompoundMIC (μmol/L)
5c0.6
5g0.5
5i0.8
5u0.7

The biological activities of this compound extend beyond anticancer effects. It has been studied for antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The imidazopyridine core is known to be present in several marketed drugs, showcasing its versatility in medicinal applications .

Antimicrobial Properties

Research indicates that derivatives of imidazopyridine can exhibit significant antimicrobial activity, which is crucial in the development of new antibiotics amid rising antibiotic resistance .

Material Science

In addition to its pharmaceutical applications, this compound is also being explored for its utility in material science. Its unique electronic properties make it a candidate for various applications, including organic electronics and photonic devices. The ability to modify its structure through synthetic chemistry allows researchers to tailor its properties for specific applications .

Mechanism of Action

The mechanism of action of 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The halogen atoms in the structure can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazo[4,5-b]pyridine Derivatives

  • 6-Bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridines (e.g., compounds from ): These derivatives exhibit antibacterial and antifungal activities, with bromine at position 6 enhancing electrophilic reactivity. Unlike the [4,5-c] isomer, the [4,5-b] scaffold places the pyridine nitrogen at position 3, altering hydrogen-bonding interactions. For example, 6-bromo-2-(4-methoxyphenyl)-4H-imidazo[4,5-b]pyridine monohydrate demonstrated sedative properties, highlighting the pharmacological diversity of positional isomers .
  • Selectivity in Kinase Inhibition :
    In a scaffold-hopping study, 3H-imidazo[4,5-b]pyridine derivatives (e.g., compound 11 in ) showed 21-fold improved JAK1/TYK2 selectivity over 1H-imidazo[4,5-c]pyridine analogs. Docking studies revealed that the [4,5-b] scaffold better accommodates hydrophobic residues in the TYK2 active site, underscoring the impact of ring nitrogen positioning .

Parameter 6-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine 3H-Imidazo[4,5-b]pyridine (Compound 11)
Core Structure Imidazo[4,5-c]pyridine Imidazo[4,5-b]pyridine
Key Substituents 6-Br, 4-Cl Cyclopropane carboxamide
TYK2 Selectivity (vs. JAK1) Low 21-fold improvement
Biological Application Understudied Kinase inhibitor lead

Imidazo[4,5-c]pyridine Analogs with Varied Substituents

  • 7-Bromo-1H-imidazo[4,5-c]pyridine (CAS 22276-95-5): This analog lacks the 4-chloro substituent but retains bromine at position 6. It has been used in TLR7/8 agonist development, where N4 modifications (e.g., benzyl groups) enhanced immunostimulatory activity. The absence of the 4-chloro group may reduce steric hindrance, allowing better receptor engagement .
  • 4-Chloro-1H-imidazo[4,5-c]pyridine (CAS 2770-01-6):
    Missing the 6-bromo substituent, this compound has been studied in nucleoside analogs (e.g., ). Its reduced molecular weight (178.01 g/mol) improves solubility but diminishes electrophilic reactivity compared to the bromo-chloro derivative .

Tetrahydroimidazo[4,5-c]pyridine Derivatives

Compounds like tetrahydroimidazo[4,5-c]pyridine () feature a saturated core, enhancing conformational flexibility for targeting enzymes such as P. gingivalis glutaminyl-tRNA synthetase. The bromo-chloro derivative’s rigid aromatic system may limit binding to flexible active sites but improves metabolic stability .

Triazolo[4,5-c]pyridine Nucleosides

u-Triazolo[4,5-c]pyridine nucleosides () share a similar fused-ring system but replace the imidazole with a triazole ring. These analogs, such as 4-chloro-1-(β-D-ribofuranosyl)-u-triazolo[4,5-c]pyridine, exhibit antiviral activity but face challenges in bioavailability due to glycosylation .

Key Research Findings and Challenges

  • Binding Affinity and Selectivity :
    The 1H-imidazo[4,5-c]pyridine core in I-BET151 () binds BRD4 via hydrophobic interactions in the ZA channel, with the 3,5-dimethylisoxazole moiety critical for acetyl-lysine mimicry. Scaffold-hopping to γ-carboline (e.g., compound 81) improved BRD4 affinity, suggesting that bromo-chloro substituents in the target compound could be optimized for similar gains .

  • Physicochemical Properties :
    LogD and solubility data for this compound are scarce, but analogs like 4-chloro-2-hydroxy-1H-imidazo[4,5-c]pyridine (LogD ~1.2) indicate moderate lipophilicity, suitable for blood-brain barrier penetration .

  • Clinical Development Hurdles : Despite promising in vitro activity, imidazo[4,5-c]pyridine derivatives lag in clinical translation due to insufficient structure-activity relationship (SAR) data and metabolic instability. For example, 6-phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile derivatives showed cathepsin K/S inhibition but had poor pharmacokinetic profiles .

Biological Activity

6-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, synthesis methods, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H3BrClN3. The presence of bromine and chlorine substituents at specific positions on the imidazo[4,5-c]pyridine scaffold influences its reactivity and biological activity. The unique electronic properties imparted by these halogen atoms enhance the compound's potential as a drug candidate .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of imidazo[4,5-c]pyridine can possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds related to this structure have demonstrated effectiveness against Escherichia coli and Bacillus cereus .
  • Antitubercular Activity : Similar compounds have been evaluated for their potential as antitubercular agents. Research has identified certain derivatives with minimal inhibitory concentrations (MIC) ranging from 0.5 to 0.8 μmol/L against Mycobacterium tuberculosis .
  • Anticancer Properties : The antiproliferative effects of imidazo[4,5-c]pyridine derivatives have been documented in various human cancer cell lines. For example, some derivatives have shown IC50 values in the sub-micromolar range against colon carcinoma cells .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the Imidazopyridine Core : Utilizing commercially available starting materials and applying standard organic synthesis techniques.
  • Halogenation Reactions : Introducing bromine and chlorine substituents through electrophilic aromatic substitution or other halogenation methods.

These synthetic pathways are crucial for producing derivatives with enhanced biological activity.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
AntibacterialE. coliMIC = 50 µM
Bacillus cereusMIC = 32 µM
AntitubercularMycobacterium tuberculosisMIC = 0.5 - 0.8 μmol/L
AnticancerColon Carcinoma (SW620)IC50 = 0.7 μM

Case Study: Antimicrobial Screening

A recent study evaluated several imidazo[4,5-c]pyridine derivatives for their antimicrobial properties. The results indicated that while most compounds exhibited varying degrees of antibacterial activity, those containing the bromine substituent showed enhanced efficacy against Gram-positive bacteria compared to their Gram-negative counterparts .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine?

  • Methodology :

  • Halogenation : Bromine and chlorine substituents are typically introduced via electrophilic substitution or metal-catalyzed cross-coupling. For example, bromination of pyridine precursors using PBr₃ or NBS (N-bromosuccinimide) under controlled conditions .
  • Cyclization : Formation of the imidazo[4,5-c]pyridine core often involves condensation of diaminopyridine derivatives with carbonyl-containing reagents (e.g., aldehydes or ketones) under acidic or catalytic conditions. Phase-transfer catalysis (solid-liquid) with solvents like DMF and catalysts like p-toluenesulfonic acid is common .
  • Purification : Column chromatography with ethyl acetate/hexane (1:1) is effective for isolating the target compound .

Q. How is the structure of this compound confirmed?

  • Methodology :

  • X-ray crystallography : Provides precise bond lengths, angles, and dihedral angles. For example, fused-ring systems in imidazo[4,5-b]pyridines show planarity with deviations <0.02 Å and dihedral angles <3° between substituents .
  • Spectroscopy :
  • ¹H/¹³C NMR : Aromatic protons appear in δ 7.5–8.5 ppm, with deshielding effects from halogens.
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight .

Q. What are common byproducts in the synthesis of halogenated imidazopyridines?

  • Methodology :

  • Regioselectivity issues : Competing halogenation at adjacent positions (e.g., 5-bromo vs. 6-bromo) may occur. TLC monitoring (e.g., ethyl acetate/hexane eluent) helps track reaction progress .
  • Over-alkylation : Use of excess methyl iodide or benzyl chloride can lead to di- or tri-substituted derivatives. Stoichiometric control (e.g., 1.2 eq alkylating agent) minimizes this .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound?

  • Methodology :

  • DFT calculations : Predict electrophilic/nucleophilic sites using Fukui indices. For imidazo[4,5-b]pyridines, the C-6 position is more reactive toward substitution due to electron-withdrawing effects of halogens .
  • Docking studies : Simulate interactions with biological targets (e.g., kinases or DNA). The purine-analogous structure facilitates binding to biomolecules .

Q. What strategies improve regioselectivity in halogenation reactions of imidazo[4,5-c]pyridines?

  • Methodology :

  • Directed ortho-metalation : Use of directing groups (e.g., -OMe) to guide bromine/chlorine placement. For example, lithiation at C-6 followed by quenching with Br₂ or Cl₂ .
  • Microwave-assisted synthesis : Enhances reaction specificity. A study on imidazo[4,5-b]pyridines achieved >90% regioselectivity under 100°C microwave conditions .

Q. How do substituents influence the crystal packing and hydrogen-bonding networks?

  • Methodology :

  • Crystallographic analysis : In imidazo[4,5-b]pyridines, Br atoms form short Br···Br contacts (3.56 Å), while N–H···O hydrogen bonds (2.8–3.0 Å) create dimeric motifs .
  • Impact of halogens : Chlorine at C-4 increases planarity (dihedral angle <3°) compared to bulkier substituents (e.g., phenyl groups, dihedral angle ~40°) .

Contradictions and Resolutions

  • Halogenation Position : reports bromination at C-7 in imidazo[4,5-b]pyridine, while emphasizes C-6 bromination. This discrepancy highlights the need for directing groups or tailored reaction conditions to control regioselectivity.
  • Crystal Packing : Dihedral angles vary significantly between phenyl-substituted (~40°) and halogenated derivatives (<3°), suggesting steric and electronic effects dominate packing behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine
Reactant of Route 2
6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.